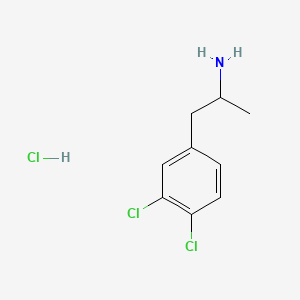
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile is a chemical compound known for its unique structure and significant applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of triazenes, which are characterized by the presence of a triazene group (-N=N-N-). Triazenes have been extensively studied for their antitumor properties and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 5-(3,3-Dimethyl-1-triazeno)isophthalonitrile typically involves the reaction of an aromatic primary amine with a diazonium salt. The process begins with the formation of the diazonium salt from the primary amine through diazotization. This is followed by coupling the diazonium salt with an appropriate nucleophile to form the triazene compound. The reaction conditions often involve acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .
Analyse Des Réactions Chimiques
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the triazene group, resulting in the formation of amines and other related compounds.
Substitution: The triazene group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile has been widely studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Antitumor Activity: This compound has shown significant antitumor properties, making it a potential candidate for cancer therapy. .
Biological Studies: Researchers have used this compound to study the mechanisms of action of triazenes and their effects on cellular processes.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(3,3-Dimethyl-1-triazeno)isophthalonitrile involves its interaction with cellular components, leading to the inhibition of specific enzymes and pathways. One of the primary targets is the cyclic AMP phosphodiesterase, which is inhibited by the compound, resulting in elevated levels of cyclic AMP within the cell. This elevation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile can be compared with other triazene compounds such as:
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC): Both compounds share the triazene group and exhibit antitumor properties. .
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): This compound also has antitumor activity but differs in its chemical structure and mechanism of action.
l-Phenylalanine Mustard (l-PAM): Another antitumor agent with a different chemical structure and mode of action compared to this compound.
Propriétés
Numéro CAS |
66974-82-1 |
|---|---|
Formule moléculaire |
C10H9N5 |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
5-(dimethylaminodiazenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H9N5/c1-15(2)14-13-10-4-8(6-11)3-9(5-10)7-12/h3-5H,1-2H3 |
Clé InChI |
VAPRWCSWLYNLDR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC(=CC(=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)



![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)
![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)






